Geranylacetone
Overview
Description
Geranylacetone, also known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an organic compound with the molecular formula C13H22O. It is a colorless oil that is a product of coupling geranyl and acetonyl groups. This compound is a precursor to synthetic squalene and is a flavor component found in many plants, including rice, mango, and tomatoes .
Mechanism of Action
Target of Action
Geranylacetone, also known as Geranyl acetone, is a natural sesquiterpenoid . It plays various roles in plant-insect interactions, including deterrent and repellent effects on herbivores . The primary targets of this compound are insects, particularly aphids .
Mode of Action
This compound interacts with its targets by affecting their feeding behavior. In a study conducted on the aphid species Myzus persicae, this compound and its derivatives were found to deter the aphids from feeding . The compounds caused the aphids to terminate their feeding probes within the epidermis and/or outer layers of mesophyll, reflecting a weak preingestive deterrent activity .
Biochemical Pathways
This compound is involved in the carotenoid degradation pathway . It arises by the oxidation of certain carotenoids, a reaction catalyzed by carotenoid oxygenase . This process results in the formation of diverse apocarotenoid volatiles and pigments .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a colorless oil and a product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene , suggesting that it may undergo metabolic transformations in biological systems.
Result of Action
The action of this compound results in changes in the behavior of target organisms. In aphids, for example, this compound causes a delay in the initiation of the phloem phase, indicating a deterrent effect . This refusal to settle after the consumption of phloem sap on treated plants indicated that this compound had a postingestive deterrent activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the structural modifications of this compound often change its biological activities . .
Biochemical Analysis
Biochemical Properties
Geranylacetone arises from the oxidation of certain carotenoids . This reaction is catalyzed by carotenoid oxygenase . It contributes to the “leafy” flavor in tomatoes .
Cellular Effects
This compound plays a role in the formation of flowery-fruity-like flavor in fermented leaves . This suggests that it may have an impact on cellular processes related to flavor compound synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carotenoid degradation . It is a product of carotenoid degradation and contributes to the formation of flowery-fruity-like flavor compounds .
Temporal Effects in Laboratory Settings
Its presence in fermented leaves suggests that it may be stable over the fermentation process .
Metabolic Pathways
This compound is involved in the metabolic pathway of carotenoid degradation . It is produced through the oxidation of certain carotenoids .
Transport and Distribution
Its presence in fermented leaves suggests that it may be transported and distributed within plant cells .
Subcellular Localization
Given its role in flavor compound synthesis, it may be localized in areas of the cell involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranylacetone can be synthesized through several methods:
Transesterification of Ethyl Acetoacetate with Linalool: This method involves the reaction of ethyl acetoacetate with linalool to produce this compound.
Esterification with Ketene or Isopropenyl Methyl Ether: Linalool can be esterified with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.
Myrcene and Methyl Acetoacetate Reaction: Myrcene reacts with methyl acetoacetate in the presence of a precious metal catalyst, followed by hydrolysis and decarboxylation.
Myrcene and Hydrogen Chloride Addition: Myrcene and hydrogen chloride undergo an addition reaction to form geranyl chloride, which then reacts with ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Industrial Production Methods: The industrial production of this compound typically involves the Carroll reaction using linalool and ethyl acetoacetate as raw materials. Common catalysts include aluminum alkyl, aluminum isopropoxide, sodium ethoxide, sodium dihydrogen phosphate, and disodium hydrogen phosphate .
Chemical Reactions Analysis
Types of Reactions: Geranylacetone undergoes various chemical reactions, including:
Epoxidation: this compound can be converted to its epoxy-derivative, which has different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include oxygen and other oxidizing compounds.
Epoxidation Reagents: Reagents such as peracids are used for the epoxidation of this compound.
Major Products:
Isophytol: Formed through the oxidation of this compound.
Epoxy-Geranylacetone: Formed through the epoxidation of this compound.
Scientific Research Applications
Geranylacetone has a wide range of scientific research applications:
Comparison with Similar Compounds
Geranylacetone is similar to other sesquiterpenoids, such as:
Nerylacetone: An isomer of this compound with similar biological activities.
Farnesol: A derivative of this compound used in the manufacture of Vitamin E.
Nerolidol: Another derivative of this compound with various applications.
Uniqueness: this compound is unique due to its specific flavor and fragrance properties, as well as its role as a precursor to important compounds like synthetic squalene and isophytol .
Properties
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052053 | |
Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
Source | EPA DSSTox | |
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Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |
Record name | Geranylacetone | |
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Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |
Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.861-0.873 | |
Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
3796-70-1, 68228-05-7, 689-67-8 | |
Record name | Geranylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |
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Record name | Geranylacetone | |
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Record name | Undecadien-2-one, 6,10-dimethyl- | |
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Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |
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Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |
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Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
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Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
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Record name | 6,10-dimethylundecadien-2-one | |
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Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |
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Record name | GERANYLACETONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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